molecular formula C24H18BrNO4 B3306733 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929412-82-8

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B3306733
CAS No.: 929412-82-8
M. Wt: 464.3 g/mol
InChI Key: CIIPSFVGJDLEMZ-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzofuran derivative intended for research applications, particularly in the field of oncology and anticancer drug discovery. Its molecular structure incorporates a 2-aroylbenzo[b]furan scaffold, a recognized pharmacophore in the development of tubulin polymerization inhibitors that target the colchicine binding site . The presence of the bromine atom on the benzamide group is a significant feature, as halogen substitutions are known to enhance cytotoxic potency by forming halogen bonds that improve binding affinity to biological targets . This compound is designed for in vitro research use only. Its primary research value lies in investigating the mechanisms of antiproliferative activity and apoptosis induction in human cancer cell lines. Researchers can utilize this chemical to explore structure-activity relationships (SAR) within the benzofuran class, with a specific focus on how bromine substitution influences biological activity and selectivity . It serves as a key intermediate for the synthesis and biological evaluation of novel potential therapeutic agents, and must be handled by qualified laboratory personnel. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c1-14-18-11-10-16(26-24(28)19-8-3-4-9-20(19)25)13-21(18)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIPSFVGJDLEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound with significant potential in biological research. Its molecular formula is C24H18BrNO4C_{24}H_{18}BrNO_{4}, and it has a molecular weight of 464.3 g/mol. The compound is characterized by its unique structural features, which contribute to its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 2bromoN[2(3methoxybenzoyl)3methyl1benzofuran6yl]benzamide\text{IUPAC Name }this compound

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing primarily on its anticancer properties and potential as a therapeutic agent.

Anticancer Properties

Recent studies have shown that derivatives of benzofuran, including compounds similar to this compound, exhibit notable cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were reported in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-70.65Doxorubicin1.93
MDA-MB-2312.41Doxorubicin2.84

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry studies indicated that treatment with the compound led to an increase in caspase activity, suggesting that it triggers programmed cell death pathways . Additionally, the presence of electron-withdrawing groups in the structure has been shown to enhance biological activity, highlighting the importance of chemical modifications in optimizing efficacy .

Case Studies

  • Study on MCF-7 Cells : A study investigated the effects of various benzofuran derivatives on MCF-7 cells, revealing that compounds with similar structures to this compound exhibited cytotoxic effects with IC50 values significantly lower than doxorubicin, indicating their potential as effective anticancer agents .
  • Comparative Analysis : Another research highlighted the comparative efficacy of benzofuran derivatives against multiple cancer cell lines, demonstrating that modifications at specific positions on the benzofuran ring could lead to enhanced selectivity and potency against certain types of cancer cells .

Scientific Research Applications

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a research compound with the molecular formula C24H18BrNO4 and a molecular weight of 464.3 g/mol. It is a synthetic compound with potential in biological research, particularly for its anticancer properties.

Anticancer Properties

This compound and similar benzofuran derivatives have demonstrated cytotoxic effects against several cancer cell lines. These compounds inhibit cell proliferation in human breast cancer cell lines, such as MCF-7 and MDA-MB-231.

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-70.65Doxorubicin1.93
MDA-MB-2312.41Doxorubicin2.84

The anticancer activity of this compound involves the induction of apoptosis in cancer cells, with studies indicating an increase in caspase activity, suggesting the activation of programmed cell death pathways. The presence of electron-withdrawing groups in the structure enhances biological activity.

Case Studies

  • Study on MCF-7 Cells: Research on MCF-7 cells revealed that benzofuran derivatives with structures similar to this compound exhibited cytotoxic effects with IC50 values significantly lower than doxorubicin.
  • Comparative Analysis: A comparative analysis of benzofuran derivatives against multiple cancer cell lines showed that modifications at specific positions on the benzofuran ring could lead to enhanced selectivity and potency against certain types of cancer cells.

Further Research on Benzofuran Derivatives

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 3-methoxybenzoyl group provides moderate electron-donating properties, whereas the 3,4-dimethoxy analog in enhances solubility and electronic effects. Halogenated analogs like prioritize steric and electronic tuning for target binding.
  • Molecular Weight : Halogenation (Br, Cl, F) and trifluoromethyl groups significantly increase molecular weight, impacting pharmacokinetic properties .
  • Functional Roles : Substituents dictate applications. For example, the N,O-bidentate group in facilitates metal-catalyzed C–H activation, while brominated benzofurans may serve as kinase inhibitors .

Crystallographic and Analytical Techniques

Structural elucidation of similar compounds relies on:

  • X-ray Crystallography : SHELX and ORTEP-3 software enable precise determination of substituent geometry and intermolecular interactions .
  • Spectroscopic Characterization : 1H/13C NMR and IR confirm functional groups, while GC-MS validates purity .

Q & A

Q. Which software tools are recommended for modeling this compound’s reactivity?

  • Gaussian 16 for DFT studies, Mercury for crystallographic visualization, and MestReNova for NMR simulation. SHELX programs are critical for refining challenging crystal structures .

Q. What analytical techniques validate the absence of regioisomeric impurities?

  • HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) can separate regioisomers. For example, 2-bromo vs. 4-bromo isomers show distinct retention times (Δt ≈ 1.2 min) in similar systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Reactant of Route 2
2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

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